Azimilide

Description

Historical Context of Investigational Status and Early Research Interests

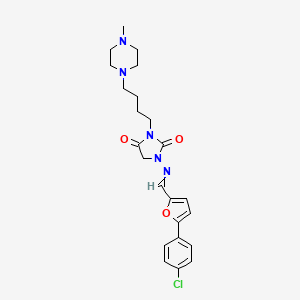

Initially identified by the designation NE-10064, azimilide (B1662471) is a novel chlorophenylfuranyl compound. oup.com Early research in 1994 suggested that this compound was a potent blocker of a cloned channel (minK) that produces a current corresponding to IKs in Xenopus oocytes. oup.com This initial finding led to the consideration of this compound as a potentially selective IKs blocker. oup.com However, subsequent studies revealed that this compound blocks IKr with greater potency than IKs. oup.com this compound is an investigational class III antiarrhythmic drug that has been developed for treating both supraventricular and ventricular tachyarrhythmias. eurekaselect.com It is not approved for use in any country but has been in clinical trials in the United States. nih.gov

Role in Preclinical Antiarrhythmic Agent Development

This compound has played a significant role in preclinical antiarrhythmic agent development due to its distinct ion channel blocking profile. Unlike some conventional potassium channel blockers such as sotalol (B1662669) and dofetilide (B1670870), which primarily block IKr, this compound blocks both the slowly activating (IKs) and rapidly activating (IKr) components of the delayed rectifier potassium current in cardiac cells. nih.govnih.govnih.govnih.gov This dual blockade distinguishes it from other class III agents that block IKr exclusively or in combination with other channels like sodium, calcium, or transient outward potassium channels. nih.govnih.gov

Preclinical studies have demonstrated this compound's efficacy in suppressing supraventricular arrhythmias in various dog models, showing greater than 85% efficacy. nih.gov It also showed effectiveness in suppressing complex ventricular arrhythmias in infarcted dogs and decreased mortality in a sudden death cardiac model. nih.gov this compound has been shown to prolong cardiac refractory period in a dose-dependent manner in preclinical studies, evidenced by increases in action potential duration, QTc interval, and effective refractory period. nih.gov Its in vivo effects appear to be rate-independent and are maintained under ischemic or hypoxic conditions, which are properties of potential clinical significance. nih.gov

Scope of Fundamental Research Investigations

Fundamental research investigations into this compound have primarily focused on its interactions with cardiac ion channels and its electrophysiological effects. Studies have explored its blockade of IKr and IKs, as well as its effects, albeit weaker, on sodium (INa) and calcium (ICaL) currents. nih.gov Research using techniques like whole cell clamp on canine ventricular myocytes has compared this compound's effects on IKr and IKs and action potentials. nih.gov These studies found that a therapeutic concentration of this compound (2 µM) was equieffective in reducing both IKr and IKs. nih.gov

Further research has investigated the concentration-dependent effects of this compound on HERG channels, which are related to IKr. Studies have shown that this compound can have a "dual effect" on HERG channels, inhibiting current at certain voltage steps while augmenting it at others. oup.comoup.com The inhibition of tail current following a voltage step did not vary significantly with temperature. oup.comoup.com The agonist effect observed at more negative potentials was concentration-dependent and correlated with a hyperpolarizing shift in the voltage of half-maximal activation. oup.comoup.com

Investigations have also examined the effects of this compound on the Na+/Ca2+ exchange current (INCX) in guinea-pig cardiac ventricular cells. researchgate.net External application of this compound suppressed bi-directional INCX in a concentration-dependent manner, although this inhibition occurred at supratherapeutic concentrations. researchgate.net

The metabolic fate of this compound has also been a subject of research, revealing that it undergoes in vivo cleavage resulting in structurally distinct metabolites. drugbank.com Studies have identified various metabolites in plasma and urine, and contributing pathways for its metabolism have been identified through in vitro and in vivo studies, including involvement of CYP enzymes and flavin-containing monooxygenase (FMO), as well as cleavage. drugbank.com

Research findings on the effects of this compound on ion channels are summarized in the table below:

| Ion Channel | This compound Effect | IC50 (µM) | References |

| IKs (minK) | Blocker | Not specified | oup.com |

| IKr | Blocker (more potent than IKs) | Not specified | oup.com |

| IKs and IKr | Blocks both slowly and rapidly activating components | Not specified | nih.govnih.govnih.govnih.gov |

| INa | Blocking effects (weaker) | Not specified | nih.gov |

| ICaL | Blocking effects (weaker) | Not specified | nih.gov |

| Ito | May block in combination with IKr (differs from other Class III) | Not specified | nih.govnih.gov |

| HERG (related to IKr) | Blocker (dual effect: inhibition/augmentation) | 0.61 (22°C), 0.56 (37°C) | oup.comoup.comrndsystems.comtocris.com |

| Na+/Ca2+ Exchanger (INCX) | Inhibitor (at supratherapeutic concentrations) | 45 (outward), 40 (inward) | researchgate.net |

Note: IC50 values may vary depending on the specific experimental conditions and preparation.

Further detailed research findings from preclinical studies include:

this compound prolonged action potential duration and effective refractory period in animal models. nih.gov

In canine ventricular myocytes, therapeutic concentrations of this compound caused reverse rate-dependent effects on action potential duration. nih.gov

this compound demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREBEPTUUMTTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869988 | |

| Record name | Azimilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149908-53-2 | |

| Record name | Azimilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149908-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azimilide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149908532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azimilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivations of Azimilide

Established Synthetic Routes and Pathways

Several synthetic routes for preparing Azimilide (B1662471) and related 4-oxocyclic ureas have been reported. google.comgoogle.com One approach involves the synthesis of the hydantoin (B18101) core followed by the stepwise introduction of the two distinct substituents. Another method described in patent literature outlines a high-yield synthetic pathway for 1,3-disubstituted-4-oxocyclic ureas, including this compound. google.com

A reported synthesis of this compound dihydrochloride (B599025) involves a sequence of reactions. While the detailed reaction schemes are often presented in patents and scientific literature, they generally entail coupling reactions to assemble the final molecule from key fragments. google.com For instance, one route described involves the reaction of a precursor containing the imidazolidine-2,4-dione core with intermediates incorporating the chlorophenylfuran and the methylpiperazinylbutyl moieties. google.com

A Chinese pharmaceutical chemistry magazine article from 2006 also detailed a synthesis technique for this compound dihydrochloride, which involved refining the synthetic product using an alcohol-water mixture. google.com

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound relies on the preparation and reaction of specific precursor molecules. Key intermediates typically include a substituted imidazolidine-2,4-dione core, a furan (B31954) derivative bearing the 4-chlorophenyl group and a reactive aldehyde or equivalent functionality, and a butyl chain substituted with a methylpiperazine group.

The imidazolidine-2,4-dione core can be synthesized through various methods, such as the Bucherer-Bergs reaction or related approaches that involve the cyclization of urea (B33335) derivatives or α-amino nitriles. mdpi.commdpi.com

The 5-(4-chlorophenyl)furan-2-yl fragment is often introduced via a reaction that forms the methylideneamino linkage to the hydantoin nitrogen. This can involve the condensation of a 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) derivative with a suitably substituted aminohydantoin. wikipedia.orggoogle.com

The 4-(4-methylpiperazin-1-yl)butyl chain is typically attached to the other nitrogen of the hydantoin ring through an alkylation reaction, likely involving a halide or a similar leaving group on the butyl chain reacting with a deprotonated nitrogen on the hydantoin intermediate.

Research into the synthesis of related hydantoin derivatives highlights the use of intermediates such as 4-(tosylmethyl)semicarbazones and α-(4-semicarbazono)nitriles in the formation of 3-aminohydantoins, which are structurally related to the this compound core. researchgate.net

Derivatization Strategies for Structural Modification

While the primary focus in the provided information is on the synthesis of this compound itself, chemical derivatization strategies can be employed to modify the structure of compounds for research purposes, such as exploring structure-activity relationships or preparing analogs. General derivatization techniques in organic chemistry include modifications of functional groups like amines, carboxyl groups, and hydroxyl groups through reactions such as amidation, esterification, and acylation. google.com

In the context of antiarrhythmic drug research, structural modifications of existing scaffolds, including those related to this compound's hydantoin and furan components, are common for developing new candidates with potentially improved properties. nih.govmdpi.comresearchgate.nettandfonline.com For example, studies on novel scutellarein (B1681691) analogues or arylmethylpiperidines as potassium channel inhibitors demonstrate the strategic modification of chemical structures to evaluate their biological activity. nih.govmdpi.comtandfonline.com Although specific derivatization strategies applied directly to this compound are not explicitly detailed in the provided search results beyond its synthesis, the principles of medicinal chemistry suggest that modifications could involve altering the substituents on the phenyl ring, the furan ring, the butyl chain, or the piperazine (B1678402) moiety, as well as modifications to the hydantoin core itself.

Analytical Methodologies for Compound Characterization in Research

Characterization of this compound and its intermediates or derivatives in research relies on a range of analytical techniques to confirm their identity, purity, and structural integrity. Common spectroscopic and chromatographic methods are routinely employed.

Spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR) to elucidate the molecular structure and confirm the arrangement of atoms. google.com Infrared (IR) spectroscopy is used to identify functional groups present in the molecule by analyzing characteristic absorption bands. google.comgoogle.com Mass spectrometry (MS), often coupled with chromatography, is crucial for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation. researchgate.netnih.gov

Chromatographic techniques are essential for assessing the purity of synthesized compounds and separating mixtures, including potential impurities and metabolites. High-Performance Liquid Chromatography (HPLC) is a standard method used for the separation and quantitation of this compound and related substances. researchgate.net Capillary Electrophoresis (CE), including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), has also been developed for the separation and quantitation of this compound and its putative metabolites, demonstrating advantages in terms of analysis time and resolution compared to some HPLC methods. acs.orgnih.gov

X-ray diffraction (XRD) is utilized to characterize the crystalline form of this compound dihydrochloride, providing information about its solid-state structure, which is important for pharmaceutical development. google.comgoogle.comgoogle.com Thermogravimetric analysis (TGA) can be used to assess the thermal stability and detect the presence of solvates or water in the crystalline material. google.com

Research studies involving this compound also utilize analytical techniques like HPLC with tandem mass spectrometry (HPLC-MS/MS) for the analysis of this compound and its metabolites in biological samples, such as blood or plasma, to support pharmacokinetic studies. researchgate.netnih.gov

Molecular Mechanisms of Action of Azimilide

Primary Ion Channel Modulatory Effects

Azimilide (B1662471) is known to block components of the delayed rectifier potassium current, which are crucial for the repolarization of cardiac myocytes. wikipedia.orgnih.govontosight.aidrugbank.com

Rapidly Activating Delayed Rectifier Potassium Current (IKr) Blockade

This compound is a potent blocker of the rapidly activating delayed rectifier potassium current (IKr). nih.govnih.gov This current is encoded by the human ether-a-go-go-related gene (hERG). viamedica.pltandfonline.com Blockade of IKr by this compound contributes to the prolongation of the cardiac action potential duration. tandfonline.com Studies have characterized the blockade of hERG channels by this compound, showing it can exhibit reverse use-dependence, meaning the block and apparent affinity may decrease at faster heart rates. wikipedia.orgamegroups.cn However, some studies suggest its in vivo effects appear to be rate-independent. nih.gov The blockade of HERG channels by this compound can be decreased under conditions of high extracellular potassium concentration. medchemexpress.comkarger.com this compound appears to bind to the extracellular domain of the hERG channel, inducing a conformational change that inhibits the current. wikipedia.org Research suggests this compound may have two separate binding sites on the hERG channel, one for antagonism and one for agonism. wikipedia.org

Dual IKr/IKs Blockade Characteristics

A distinguishing feature of this compound is its ability to block both IKr and IKs potassium currents in cardiac cells. nih.govdrugbank.comviamedica.pl This dual blockade differentiates it from some other class III antiarrhythmic agents that may primarily block IKr exclusively or in combination with other channels. drugbank.com The simultaneous blockade of both components of the delayed rectifier potassium current contributes to a more homogeneous prolongation of repolarization, which may be particularly effective at higher heart rates where IKs contributes more significantly to repolarization. oup.com this compound blocks hERG channels (IKr) with an affinity comparable to that with which KvLQT1/minK channels (IKs) are blocked. wikipedia.org This dual block results in an increase in the QT interval and a prolongation of atrial and ventricular refractory periods. wikipedia.org

Table 1: IC50 Values for this compound Blockade of Potassium Currents

| Current | IC50 (μM) | Cell Type/Expression System | Reference |

| IKr | < 1 (at -20 mV) | Canine ventricular myocytes | nih.govmedchemexpress.com |

| IKr | 0.4 | Guinea pig ventricular myocytes | nih.govmedchemexpress.com |

| IKr (hERG) | 1.4 (at 0.1 Hz) | Xenopus oocytes | medchemexpress.com |

| IKr (hERG) | 5.2 (at 1 Hz) | Xenopus oocytes | medchemexpress.com |

| IKs | 1.8 (at +30 mV) | Canine ventricular myocytes | nih.govmedchemexpress.com |

| IKs | 3 | Guinea pig ventricular myocytes | nih.govmedchemexpress.com |

Secondary Ion Channel Modulatory Effects

Beyond its primary effects on potassium currents, this compound has also been shown to modulate other cardiac ion channels, albeit with weaker potency. wikipedia.orgnih.gov

Sodium Current (INa) Modulation

This compound has blocking effects on sodium channels (INa). drugbank.comnih.govmedchemexpress.com Studies in canine ventricular myocytes indicated an IC50 of 19 μM for INa blockade at -40 mV. nih.govmedchemexpress.com this compound's block of INa has been described as use-dependent. nih.govmedchemexpress.com Furthermore, this compound has been shown to reduce a slowly inactivating component of the sodium current, which may play a role in maintaining the action potential plateau. nih.govmedchemexpress.com

L-Type Calcium Current (ICaL) Modulation

This compound also modulates L-type calcium currents (ICaL). drugbank.comnih.govnih.govlongdom.org Research in canine ventricular myocytes reported an IC50 of 17.8 μM for ICaL blockade at +10 mV. nih.govmedchemexpress.com In guinea pig ventricular myocytes, this compound (at 10 μM) blocked the L-type calcium current in a use-dependent manner, with greater block observed at faster stimulation rates. nih.gov Some reports also indicate that this compound, similar to amiodarone, possesses calcium channel blocking properties. longdom.org

Table 2: IC50 Values for this compound Blockade of Sodium and Calcium Currents

| Current | IC50 (μM) | Cell Type | Reference |

| INa | 19 (at -40 mV) | Canine ventricular myocytes | nih.govmedchemexpress.com |

| ICaL | 17.8 (at +10 mV) | Canine ventricular myocytes | nih.govmedchemexpress.com |

| ICaL | Guinea pig ventricular myocytes (10 μM showed use-dependent block) | nih.gov |

Transient Outward (Ito) Potassium Current Modulation

Studies in isolated human atrial myocytes have shown that this compound can inhibit the transient outward potassium current (Ito). At a concentration of 100 µM, this compound significantly inhibited the peak amplitude of Ito by over 60% at a test potential of +50 mV. nih.gov

Specificity and Selectivity Profiling on Ion Channels

This compound demonstrates a profile of ion channel blockade that includes both components of the delayed rectifier potassium current (IKr and IKs) and, at higher concentrations, other cardiac ion channels. wikipedia.orgdrugbank.comtocris.commedchemexpress.com

Effects on hERG Channels: Binding Kinetics and Gating Modulation

The rapidly activating component of the delayed rectifier potassium current, IKr, is encoded by the human ether-a-go-go-related gene (hERG). oup.com this compound is a blocker of hERG channels. tocris.comnih.gov

This compound's interaction with hERG channels is characterized by reverse use-dependence, meaning its blocking effect decreases at higher stimulation frequencies. wikipedia.orgnih.gov this compound blocks hERG channels by binding to both the open and inactivated states of the channel. oup.com The blockade increases with increasing channel activation, indicating binding to open channels. nih.gov

This compound can also exhibit a dual effect on hERG channels, inhibiting current at voltages above -40 mV while augmenting it at more negative potentials like -40 mV and -50 mV. oup.com This "agonist effect" is use-dependent and is observed when cells are stimulated with depolarizing prepulses. oup.com This effect correlates with a hyperpolarizing shift in the voltage of half-maximal activation (V1/2). oup.com The inactivation gating of hERG channels plays a role in determining the blocking potency of drugs like this compound. amegroups.cn

Effects on KvLQT1/minK (IKs) Channels

The slowly activating component of the delayed rectifier potassium current, IKs, is formed by the assembly of KvLQT1 and minK subunits. nih.gov this compound blocks IKs channels. wikipedia.orgmedchemexpress.comnih.gov this compound blocks IKr and IKs with different potencies; a higher concentration of this compound is needed to block IKs compared to IKr. wikipedia.org In guinea pig ventricular myocytes, this compound blocked IKr with an IC50 of 0.4 µM and IKs with an IC50 of 3 µM. medchemexpress.comcaymanchem.com

Interaction with Potassium Ion Concentrations and Channel Blockade

The blockade of hERG channels by this compound is decreased under conditions of high extracellular potassium concentration ([K+]e). nih.govamegroups.cn This suggests a possible interaction of this compound with potassium ions near its binding site within the channel. wikipedia.org In contrast, the block of IKs channels by this compound is not affected by changes in extracellular potassium concentration. nih.gov This difference in sensitivity to [K+]e between IKr and IKs blockade by this compound suggests that the relative contribution of blocking these channels may depend on factors like heart rate and extracellular potassium levels. nih.gov

Voltage and Use-Dependence of Channel Blockade

This compound's blockade of cardiac ion channels exhibits both voltage and use-dependence. The inhibition of hERG channels by this compound shows reverse use-dependence, with reduced block at higher stimulation frequencies. wikipedia.orgnih.gov This reverse use-dependence distinguishes it from some other hERG blockers. nih.gov

While blockade of activating and tail currents in hERG channels was generally not voltage-dependent between -30 mV and +30 mV, there was a trend towards increased block at positive potentials. oup.com The "agonist effect" of this compound on hERG channels, observed at more negative potentials, is voltage-dependent. wikipedia.org This dual effect means that at low voltage depolarization near the activation threshold, this compound can increase current amplitude, while at higher depolarizing voltages, it suppresses current amplitude. wikipedia.org

This compound has also been reported to block IKr, IKs, and INa in a use-dependent manner. medchemexpress.com

Here is a summary of this compound's effects on various ion channels:

| Ion Channel Target | Effect of this compound | Notes |

| IKr (hERG) | Blockade (rapidly activating delayed rectifier) | Primary target, exhibits reverse use-dependence, binds to open and inactivated states, dual effect. wikipedia.orgoup.comnih.gov |

| IKs (KvLQT1/minK) | Blockade (slowly activating delayed rectifier) | Blocked with lower potency than IKr, block not affected by [K+]e. wikipedia.orgmedchemexpress.comnih.gov |

| Ito (Transient Outward) | Inhibition (at high concentrations) | Observed in human atrial myocytes. nih.gov |

| IK1 (Inward Rectifier) | Inhibition (at high concentrations) | Observed in human atrial myocytes, considered a weak blocker. medchemexpress.comnih.gov |

| INa (Sodium Current) | Inhibition (at high concentrations) | Blocked in a use-dependent manner. medchemexpress.com |

| ICaL (L-type Calcium) | Inhibition (at high concentrations) | drugbank.commedchemexpress.com |

| INCX (Na+/Ca2+ Exchanger) | Inhibition (at high concentrations) | tocris.comresearchgate.net |

| IK.Ach (Acetylcholine-activated) | Weaker effects compared to IKr and IKs (atrial-specific) | wikipedia.org |

Molecular Binding Sites and Allosteric Modulation (Theoretical)

This compound exerts its effects by interacting with specific molecular targets, predominantly cardiac ion channels wikipedia.orgnih.govontosight.ai. Research indicates that this compound blocks both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current wikipedia.orgnih.govnih.govontosight.ai. These currents are primarily carried by channels encoded by the hERG (Kv11.1) and KvLQT1/minK (KCNQ1/KCNE1) genes, respectively wikipedia.orgdrugbank.com. This compound blocks hERG channels with an affinity comparable to that for KvLQT1/minK channels wikipedia.org.

Studies investigating the interaction of this compound with hERG channels suggest the presence of at least two separate binding sites: one associated with its antagonist function (channel block) and another with an observed agonist function (current increase at low voltage depolarization) wikipedia.org. This dual effect is voltage-dependent, increasing current amplitude at low voltage depolarization near the activation threshold and suppressing it at higher depolarizing voltages wikipedia.org. The interaction appears to occur from the extracellular domain of the hERG channel, propagating a conformational change that inhibits the current wikipedia.org. This conformational change may also facilitate the opening of the activation gate at low voltage depolarization wikipedia.org.

The block of hERG channels by this compound exhibits reverse use-dependence, meaning the blocking effect diminishes at faster cellular pulsing rates wikipedia.org. A potential explanation for this phenomenon is an interaction of this compound with potassium ions near its binding site within the ion channel pore wikipedia.org.

While the primary interaction sites involve the pore of potassium channels, particularly hERG and KCNQ1/KCNE1, the concept of allosteric modulation in the context of this compound's action has been explored, particularly in theoretical or comparative studies researchgate.netnih.gov. Allosteric modulation involves a ligand binding to a site distinct from the primary orthosteric binding site, thereby altering the receptor's conformation and influencing the binding or efficacy of the primary ligand nih.govnih.gov. Although direct evidence of this compound acting as an allosteric modulator on its primary targets is limited in the provided search results, the possibility of allosteric mechanisms in ion channel block by other compounds, including some affecting potassium channels, has been discussed researchgate.netnih.govnih.govjst.go.jp. For instance, studies on other potassium channels like KCNQ1 have utilized mutagenesis and molecular modeling to identify potential allosteric mechanisms of drug block involving regions outside the immediate pore, such as the S4-S5 linker and proximal C-terminus researchgate.net. Theoretical calculations and docking studies have also explored the binding of various drugs, including this compound, to cardiac ion channels, suggesting that some compounds might bind to different sites than initially considered, potentially implying allosteric interactions jst.go.jp.

The pH dependence of this compound's effect on IsK channels (encoded by KCNE1) has been observed, where reduced pH decreased inhibition, and increasing pH from 6.5 to 8.5 increased apparent affinity more than tenfold capes.gov.br. This suggests that the neutral form of this compound, a weak base, inhibits IsK via a lipophilic protein-drug interaction capes.gov.br. While this highlights the influence of the local environment on binding, it doesn't definitively confirm an allosteric mechanism but rather suggests the importance of the drug's ionization state and interaction with the channel protein.

Electrophysiological Characterization of Azimilide in Preclinical Models

Effects on Action Potential Duration (APD)

Azimilide (B1662471) has been shown to prolong action potential duration in preclinical models. nih.govwikipedia.orgcaymanchem.comcvmh.frnih.gov In isolated canine ventricular myocytes, this compound at 1 µM consistently prolonged APD90 by an average of 25% and 17% at stimulation rates of 0.33 Hz and 1 Hz, respectively. nih.gov However, at a higher concentration of 5 µM, the effects were variable, showing prolongation in some cells and shortening in others at 0.33 Hz, and a consistent shortening at 1 Hz. nih.gov This suggests a concentration- and rate-dependent effect on APD, potentially due to its influence on multiple ion channels. nih.gov

In guinea pig ventricular myocytes, this compound (0.3-3 µM) significantly prolonged APD at 1 Hz. medchemexpress.com At a faster rate of 3 Hz, this compound (0.3-1 µM) caused only a slight increase in APD, while at 10 µM, it decreased both APD and the plateau potential. medchemexpress.com Studies in sheep Purkinje fibers also demonstrated a concentration-dependent prolongation of APD90 and ERP with this compound (0.3-3 µM) under normal conditions.

This compound has also been observed to lengthen APD in a reverse frequency-dependent manner in canine papillary muscle and Purkinje fibers. nih.gov In isolated calf Purkinje fibers and ventricular trabeculae, this compound (0.1-10 µM) prolonged APD in a concentration-dependent manner. caymanchem.comcvmh.fr

Table 1: Effects of this compound on Action Potential Duration in Preclinical Models

| Preparation | Concentration Range | Stimulation Rate | Effect on APD | Reference |

| Canine Ventricular Myocytes | 1 µM | 0.33 Hz | +25% (APD90) | nih.gov |

| Canine Ventricular Myocytes | 1 µM | 1 Hz | +17% (APD90) | nih.gov |

| Canine Ventricular Myocytes | 5 µM | 0.33 Hz | Variable | nih.gov |

| Canine Ventricular Myocytes | 5 µM | 1 Hz | Shortening | nih.gov |

| Guinea Pig Ventricular Myocytes | 0.3-3 µM | 1 Hz | Significant Prolongation | medchemexpress.com |

| Guinea Pig Ventricular Myocytes | 0.3-1 µM | 3 Hz | Slight Increase | medchemexpress.com |

| Guinea Pig Ventricular Myocytes | 10 µM | 3 Hz | Decrease | medchemexpress.com |

| Sheep Purkinje Fibers | 0.3-3 µM | 1 Hz | Concentration-dependent Prolongation | |

| Canine Papillary Muscle | 0.1-30 µM | 1000 ms (B15284909) CL | Concentration-dependent Prolongation | nih.gov |

| Canine Purkinje Fibers | 0.1-30 µM | 1000 ms CL | Concentration-dependent Prolongation (up to 3 µM) | nih.gov |

| Calf Purkinje Fibers | 0.1-10 µM | Not specified | Concentration-dependent Prolongation | caymanchem.comcvmh.fr |

| Calf Ventricular Trabeculae | 0.1-10 µM | Not specified | Concentration-dependent Prolongation | caymanchem.comcvmh.fr |

Effects on Effective Refractory Period (ERP)

This compound has been consistently shown to prolong the effective refractory period in preclinical studies. nih.govwikipedia.orgcaymanchem.comcvmh.frresearchgate.net This effect is a key characteristic of class III antiarrhythmic agents and contributes to their ability to prevent reentrant arrhythmias. mappinglab.com

Atrial Effective Refractory Period (AERP) Studies

While the provided search results primarily focus on ventricular effects, the general understanding of class III antiarrhythmics is that they prolong refractoriness in both atrial and ventricular tissue. mdpi.com Prolonging the AERP can help prevent and terminate atrial arrhythmias like atrial fibrillation and flutter by making the atrial tissue less excitable and less likely to sustain reentrant circuits. mappinglab.commdpi.com Some studies on other compounds with similar mechanisms to this compound have shown AERP prolongation in dog models. mdpi.comresearchgate.net Although specific quantitative data on this compound's effect on AERP from the provided snippets is limited, its classification as a class III agent and its effects on potassium currents that are present in atrial tissue suggest it would also prolong AERP.

Ventricular Effective Refractory Period (VERP) Studies

This compound has been shown to increase the ventricular effective refractory period (VERP) in a dose-dependent manner in various preclinical models. wikipedia.orgcaymanchem.comcvmh.frnih.govresearchgate.net In infarcted dog models, this compound (0.3-30 mg/kg i.v.) increased VERP in both normal and infarcted zones. researchgate.net This increase in refractoriness contributed to its efficacy in preventing the induction of ventricular arrhythmias by programmed electrical stimulation. researchgate.net

In a study using programmed electrical stimulation in dogs, this compound (10 mg/kg intravenously) increased VERP from 166 ± 5 ms predrug to 194 ± 13 ms postdrug (p = 0.013). medchemexpress.com this compound also increased the ERP in isolated perfused guinea pig hearts and ferret papillary muscles. caymanchem.comcvmh.fr In sheep Purkinje fibers, this compound (0.3-3 µM) prolonged ERP concentration-dependently.

Table 2: Effects of this compound on Ventricular Effective Refractory Period (VERP) in Preclinical Models

| Model/Preparation | Dose/Concentration | Effect on VERP | Reference |

| Infarcted Dogs (in vivo) | 0.3-30 mg/kg i.v. | Increased (dose-dependent) | researchgate.net |

| Dogs (in vivo) | 10 mg/kg i.v. | Increased (166 ± 5 ms to 194 ± 13 ms) | medchemexpress.com |

| Isolated Perfused Guinea Pig Hearts | Not specified | Increased | caymanchem.comcvmh.fr |

| Ferret Papillary Muscles | Not specified | Increased | caymanchem.comcvmh.fr |

| Sheep Purkinje Fibers | 0.3-3 µM | Concentration-dependent Prolongation |

Influence on Cardiac Repolarization Dynamics

This compound's primary electrophysiological effect is the prolongation of cardiac repolarization. wikipedia.orgcaymanchem.comnih.govresearchgate.netmappinglab.comuni.lu This is achieved through its blockade of the delayed rectifier potassium currents, IKr and IKs, which are crucial for the repolarization phase of the action potential. nih.govcaymanchem.comcvmh.frnih.govmedchemexpress.com By reducing these outward potassium currents, this compound delays repolarization, thereby lengthening the action potential duration and the effective refractory period. wikipedia.orgnih.gov

Studies have shown that this compound blocks IKr with higher potency than IKs. caymanchem.comcvmh.frmedchemexpress.com In guinea pig ventricular myocytes, the IC50 for IKr was 0.4 µM, while for IKs it was 3 µM. medchemexpress.com In isolated guinea pig ventricular myocytes, the IC50s were 0.3 µM for IKr and 3 µM for IKs. caymanchem.comcvmh.fr this compound also exhibits use-dependent block of IKr, IKs, and INa. nih.govmedchemexpress.com

In a simulated ischemia and reperfusion model in guinea-pig ventricular myocardium, this compound at 0.5 µmol/l lengthened APD in normoxic conditions but not in ischemic-like conditions, leading to increased dispersion of APD during simulated ischemia. nih.gov Upon reperfusion, this compound increased APD in both normal and reperfused myocardium. nih.gov

Analysis of Electrocardiographic Parameters in in vivo Animal Models

QTc Interval Prolongation

Prolongation of the QTc interval is a common effect of class III antiarrhythmic drugs and is considered a marker of delayed ventricular repolarization. wikipedia.orgnih.govescardio.org Preclinical and clinical studies have indicated that this compound prolongs the QTc interval in a dose-dependent manner. nih.govresearchgate.netuni.lu

In dogs, this compound has been shown to prolong the QTc interval. medchemexpress.comresearchgate.net In one study, this compound (10 mg/kg intravenously) prolonged the QTc interval from 310 ± 12 ms predrug to 350 ± 16 ms postdrug (p = 0.004). medchemexpress.com This QTc prolongation reflects the underlying effect of this compound on extending ventricular repolarization. wikipedia.orgnih.gov

Table 3: Effects of this compound on QTc Interval in in vivo Animal Models

| Model | Dose/Concentration | Effect on QTc Interval | Reference |

| Dogs | Dose-dependent | Prolongation | nih.govresearchgate.net |

| Dogs | 10 mg/kg i.v. | Prolongation (310 ± 12 ms to 350 ± 16 ms) | medchemexpress.com |

Absence of PR or QRS Interval Alterations

Preclinical investigations into the electrophysiological effects of this compound have consistently shown that the compound does not significantly affect the PR or QRS intervals. The PR interval represents the time from the onset of atrial depolarization to the onset of ventricular depolarization, encompassing conduction through the atria, atrioventricular (AV) node, and His-Purkinje system. The QRS interval reflects the duration of ventricular depolarization. Studies in preclinical models, corroborated by clinical observations, indicate that this compound's primary effects are on repolarization, as evidenced by the prolongation of action potential duration and the QT/QTc intervals, without impacting the conduction intervals represented by the PR and QRS complexes. nih.govresearchgate.netnih.govstonybrookmedicine.edu This suggests that this compound does not impede impulse conduction through the atria, AV node, or ventricles at the tested concentrations in these models.

Rate-Independence of Electrophysiological Effects

A notable characteristic of this compound's electrophysiological profile in preclinical in vivo studies is the apparent rate-independence of its effects. nih.govresearchgate.net This contrasts with some other Class III antiarrhythmic drugs, particularly selective IKr blockers like dofetilide (B1670870), which often exhibit reverse use-dependence, where their effect on repolarization is more pronounced at slower heart rates and diminishes at faster rates. oup.compsu.edu

Studies comparing this compound and dofetilide in animal models, such as a dog model of atrial fibrillation, have demonstrated that this compound's effect on effective refractory period (ERP) remains relatively consistent across different basic cycle lengths. oup.comnih.gov For instance, in one study, this compound increased atrial ERP similarly at basic cycle lengths of 400 ms and 200 ms, while dofetilide's effect was significantly reduced at the faster rate (200 ms). oup.comnih.gov

While some in vitro studies using isolated cardiac tissues have suggested potential reverse rate-dependent effects for this compound on action potential duration, in vivo data in canines generally support a rate-independent profile. psu.edunih.gov This rate-independence is considered a potentially beneficial property for an antiarrhythmic agent, as it suggests the drug's efficacy in prolonging refractoriness is maintained even at the higher heart rates often associated with tachyarrhythmias. nih.govresearchgate.net

Electrophysiological Responses Under Ischemic or Hypoxic Conditions in Models

Preclinical investigations have explored the electrophysiological responses to this compound under conditions simulating ischemia or hypoxia. Studies indicate that the in vivo electrophysiological effects of this compound are maintained even in the presence of ischemic or hypoxic conditions. nih.govresearchgate.net

An in vitro study utilizing a guinea-pig ventricular myocardium model of simulated ischemia and reperfusion provided more detailed insights. e-century.us In this model, this compound at a concentration of 0.5 µmol/l lengthened action potential duration under normoxic conditions but did not show the same degree of lengthening in ischemic-like conditions. e-century.us This led to an observed increase in the dispersion of action potential duration during simulated ischemia in the presence of this compound. e-century.us However, upon reperfusion, this compound induced an increase in action potential duration in both normal and reperfused myocardium. e-century.us

Pharmacokinetic and Metabolic Investigations of Azimilide Preclinical and in Vitro Focus

Absorption Profiles in Animal Models

Preclinical studies, along with early clinical investigations that provide relevant context, indicate that azimilide (B1662471) demonstrates favorable absorption characteristics. This compound is described as having excellent oral absorption. drugbank.com It is considered to be completely absorbed following oral administration. nih.govwikipedia.org The extent of this absorption does not appear to be influenced by the presence of food. nih.gov While specific detailed absorption profiles across a wide range of animal models are not extensively detailed in the immediately available information, the observed efficacy of this compound in various dog models following oral dosing supports its effective absorption in this species. nih.govresearchgate.net In contrast, one study in a mouse chloroform (B151607) model noted limited efficacy via the oral route compared to intraperitoneal administration, suggesting potential species-specific differences or model limitations in absorption or response. nih.gov

Distribution Characteristics in Biological Systems (Preclinical)

Information regarding the distribution of this compound in preclinical animal models is not extensively detailed in the provided sources. However, data from clinical studies offer insights into its distribution characteristics, which are often extrapolated or correlated with preclinical findings. The steady-state volume of distribution for this compound is reported to be approximately 10 L/kg, which is indicative of wide distribution into tissues. simulations-plus.com In human plasma, this compound is highly bound to proteins, with a reported binding of 94%. researchgate.net While this specific protein binding data is from human studies, high protein binding is a characteristic that would typically be investigated in preclinical species as well to understand distribution patterns.

Metabolic Pathways and Enzyme Involvement

The metabolism of this compound is characterized by several contributing pathways, including significant involvement of cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMO), and an unusual cleavage pathway. drugbank.comresearchgate.netnih.govnih.gov In vitro and in vivo studies have helped to delineate the relative contributions of these different metabolic routes. drugbank.comnih.govnih.gov

Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP1A1, 3A4/5, 2D6)

Several CYP isoforms have been identified as contributing to the metabolism of this compound. CYP1A1 is estimated to contribute approximately 28% to its metabolic clearance. drugbank.comnih.govnih.gov CYP3A4/5 also plays a significant role, with an estimated contribution of 20%. drugbank.comnih.govnih.gov CYP2D6 appears to have a minor role in this compound metabolism, contributing less than 1%. drugbank.comnih.govnih.gov In vitro studies have also indicated that this compound does not significantly inhibit CYP2C19-mediated metabolism. researchgate.netnih.gov

Below is a summary of the estimated contributions of major metabolic pathways:

| Metabolic Pathway | Estimated Contribution (%) |

| Cleavage | 35 |

| CYP1A1 | 28 |

| CYP3A4/5 | 20 |

| FMO | 14 |

| CYP2D6 | < 1 |

Cleavage Pathways and Formation of Structurally Distinct Metabolites

A notable aspect of this compound metabolism is that it undergoes a cleavage process in vivo. drugbank.comresearchgate.netnih.govnih.govmolaid.com This cleavage is unusual and leads to the formation of two distinct classes of structurally different metabolites. drugbank.comnih.govnih.gov The cleavage pathway is estimated to be a significant contributor to this compound metabolism, accounting for approximately 35% of its clearance. drugbank.comnih.govnih.gov However, the specific enzyme or enzymes responsible for this cleavage pathway have not been identified. researchgate.netnih.govnih.gov One major metabolite formed through cleavage is F-1292, which results from the cleavage of the aromethine bond. wikipedia.org

Metabolite Identification and Profiling in Preclinical Samples

Metabolite identification and profiling studies have been conducted to characterize the metabolic fate of this compound in biological systems, including preclinical samples. These studies have led to the identification of several metabolites. drugbank.comnih.govnih.gov

Identified metabolites include 4-chloro-2-phenyl furoic acid, this compound N-oxide, a cleaved hydantoin (B18101) metabolite, phenols (which are present as conjugates), a butanoic acid metabolite, and desmethyl this compound. drugbank.comnih.govnih.gov

Profiling studies in plasma have shown that the cleaved metabolite, 4-chloro-2-phenyl furoic acid, was present at a relatively high concentration in one study, exceeding the concentration of the parent compound (this compound) based on the metabolite/parent AUC ratio (approximately 4). drugbank.comnih.govnih.gov Other metabolites detected in plasma, such as this compound N-oxide and a cleaved hydantoin metabolite, were present at lower concentrations compared to this compound. drugbank.comnih.govnih.gov

In urine, the cleaved metabolites were found to be the major metabolic products, accounting for over 35% of the administered dose. drugbank.comnih.govnih.gov Other metabolites recovered in urine included phenols (as conjugates, 7%-8% of the dose), this compound N-oxide (4%-10%), a butanoic acid metabolite (2%-3%), and desmethyl this compound (2%). drugbank.comnih.govnih.gov

Limited investigations of fecal metabolites indicated the presence of unchanged this compound (3%-5%), desmethyl this compound (1%-3%), and the butanoic acid metabolite (< 1%). drugbank.comnih.govnih.gov

F-1292 has been identified as a major metabolite resulting from the cleavage of the aromethine bond. wikipedia.org While some metabolites, specifically desmethyl this compound, this compound N-oxide, and this compound carboxylate, have been reported to retain class III antiarrhythmic activity, F-1292 does not possess cardiovascular activity. wikipedia.org

Below is a summary of metabolite distribution in urine based on percentage of dose:

| Metabolite Class / Metabolite | Percentage of Dose in Urine (%) |

| Cleaved Metabolites (Total) | > 35 |

| Phenols (as conjugates) | 7-8 |

| This compound N-oxide | 4-10 |

| Butanoic acid metabolite | 2-3 |

| Desmethyl this compound | 2 |

Excretion Pathways (Preclinical)

Information specifically detailing this compound's excretion pathways in preclinical animal models is limited within the search results. However, studies in humans using 14C-azimilide have provided insights into the primary routes of elimination, which can offer some indication of potential preclinical excretion patterns. In a human study, greater than 82% of the administered radioactivity was recovered in urine (49%-58%) and feces (33%). nih.gov A limited investigation of fecal metabolites indicated the presence of unchanged this compound (3%-5%), desmethyl this compound (1%-3%), and a butanoic acid metabolite (< 1%). drugbank.com, nih.gov While these findings are from human studies, they suggest that both renal and fecal pathways contribute to the elimination of this compound and its metabolites.

In Vitro Metabolism Studies

In vitro studies, complemented by in vivo evaluations, have been instrumental in identifying the metabolic pathways involved in this compound biotransformation. These investigations have revealed that this compound undergoes metabolism via several enzymatic pathways, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase (FMO), as well as a significant cleavage reaction. drugbank.com, nih.gov

The contributing pathways for this compound metabolism have been estimated as follows:

CYP1A1: estimated 28% contribution drugbank.com, nih.gov

CYP3A4/5: estimated 20% contribution drugbank.com, nih.gov

CYP2D6: estimated < 1% contribution drugbank.com, nih.gov

FMO: estimated 14% contribution drugbank.com, nih.gov

Cleavage: estimated 35% contribution drugbank.com, nih.gov

The metabolic fate of this compound is notable for an in vivo cleavage event that results in the formation of two structurally distinct classes of metabolites. nih.gov One significant cleaved metabolite identified in plasma is 4-chloro-2-phenyl furoic acid, which was present at a higher concentration than this compound itself (metabolite/parent AUC ratio approximately 4). nih.gov Other plasma metabolites, such as this compound N-oxide and a cleaved hydantoin metabolite, were present at lower concentrations compared to the parent compound (metabolite/parent AUC ratio of 0.001 and 0.3, respectively). nih.gov In urine, the cleaved metabolites were the major metabolites, accounting for over 35% of the dose. drugbank.com, nih.gov Phenol conjugates (7%-8%), this compound N-oxide (4%-10%), a butanoic acid metabolite (2%-3%), and desmethyl this compound (2%) were also detected in urine. drugbank.com, nih.gov The specific enzymes responsible for the cleavage of this compound have not been identified. drugbank.com, nih.gov

In vitro studies utilizing systems such as human liver microsomes are commonly employed to identify principal human metabolites and understand drug metabolism pathways. psu.edu, evotec.com, nuvisan.com These systems can reliably produce primary human metabolites and help in prioritizing metabolites for further characterization regarding their pharmacological activity or potential to inhibit/induce drug-metabolizing enzymes. psu.edu

Here is a summary of the estimated contributions of different metabolic pathways:

| Metabolic Pathway | Estimated Contribution (%) | Source |

| Cleavage | 35 | drugbank.com, nih.gov |

| CYP1A1 | 28 | drugbank.com, nih.gov |

| CYP3A4/5 | 20 | drugbank.com, nih.gov |

| FMO | 14 | drugbank.com, nih.gov |

| CYP2D6 | < 1 | drugbank.com, nih.gov |

Structure Activity Relationship Sar Studies of Azimilide Analogs

Design and Synthesis of Azimilide (B1662471) Derivatives

The design and synthesis of this compound derivatives are crucial steps in SAR studies, allowing researchers to systematically explore the impact of structural changes on activity. This involves creating a series of compounds structurally related to this compound but with specific modifications. For instance, studies on arylmethylpiperidines, a structural class that includes elements found in this compound, demonstrate the synthesis of derivatives to investigate their inhibitory activities on potassium channels like Kv1.5. tandfonline.comtandfonline.com Synthetic procedures often involve reactions like amide formation, reductive amination, and coupling reactions to build the desired molecular scaffolds and introduce various substituents. tandfonline.com The furan (B31954) ring, a component found in this compound, is also a common motif in the synthesis of various pharmaceutical products and biologically active natural products. researchgate.net

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements of this compound involves pinpointing the structural features essential for its interaction with its biological targets, primarily cardiac ion channels. For hERG (Kv11.1), a major component of IKr, pharmacophore models of blockers often highlight the presence of a basic nitrogen center flanked by aromatic or hydrophobic groups. researchgate.net While this compound is known to block both IKr and IKs, studies on related ion channels like KCNQ1 (a component of IKs) have also utilized pharmacophore identification to understand ligand binding modes. psu.edu These studies aim to define the spatial arrangement of chemical features necessary for binding and activity. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches employ mathematical models to correlate structural properties of compounds with their biological activity. mdpi.commdpi.com For this compound and its analogs, QSAR models have been developed to predict affinity for ion channels like hERG. drugbank.com These models can utilize various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and topological features. mdpi.com By establishing a quantitative relationship, QSAR helps in predicting the activity of new, unsynthesized compounds and guiding the design of derivatives with improved properties. mdpi.comresearchgate.net QSAR analysis can reveal structural characteristics important for interaction with ion channel receptors. researchgate.net

Correlation between Structural Modifications and Ion Channel Modulation

A key aspect of this compound SAR is understanding how specific structural modifications correlate with the modulation of ion channels, particularly IKr and IKs. This compound is known to be an equipotent inhibitor of both IKr and IKs. oup.com Studies on derivatives explore how changes to different parts of the this compound structure affect its potency and selectivity towards these and other cardiac ion channels, such as L-type Ca2+ channels and Na+ channels, which this compound can also influence at higher concentrations. nih.govmdpi.com For example, modifications in related series of compounds have shown that the presence and position of substituents, such as methoxyl groups on aromatic rings, can impact inhibitory activity against potassium channels like Kv1.5. tandfonline.com The interaction of drugs with ion channels can also be modulated by ancillary subunits associated with the channel complex, which can alter drug access and binding affinity. nih.gov

Optimization of Electrophysiological Profiles in Preclinical Assays

Optimization of electrophysiological profiles in preclinical assays involves designing and testing this compound analogs to achieve a desired pattern of ion channel modulation that translates into favorable antiarrhythmic effects with reduced proarrhythmic risk. This is typically assessed using techniques like patch-clamp in cardiac cells or expression systems, and in vivo electrocardiogram recordings in animal models. nih.govtandfonline.comtandfonline.com Preclinical studies compare the effects of derivatives on parameters such as action potential duration (APD), QT interval, and effective refractory period (ERP). nih.govtandfonline.comnih.gov The goal is to identify compounds that selectively target the desired currents (IKr and IKs for this compound's class III activity) while minimizing unwanted effects on other channels that could lead to arrhythmias like Torsades de Pointes. researchgate.netmdpi.com For instance, some studies on related compounds aim to find inhibitors of Kv1.5 that show preferable anti-arrhythmic effects and improved safety profiles compared to existing agents like this compound in preclinical models. tandfonline.comtandfonline.com

Advanced Computational and Modeling Approaches for Azimilide Research

Molecular Dynamics Simulations of Azimilide-Ion Channel Interactions

Molecular dynamics (MD) simulations are a widely used computational method in drug design to investigate how potential drug molecules influence ion channel gating and ion conduction processes nih.govcellphysiolbiochem.com. These simulations can provide detailed insights into the binding sites and interaction modes of drugs with ion channels cellphysiolbiochem.comresearchgate.net.

This compound (B1662471) is known to block the rapid (IKr) and slow (IKs) components of the delayed rectifier cardiac potassium channels, with weaker effects on other currents like INa and ICa wikipedia.org. The IKr current is encoded by the hERG channel, which is a major target for drugs associated with QT prolongation mdpi.comresearchgate.net. MD simulations can be employed to characterize the interaction of this compound with these channels, potentially revealing the specific amino acid residues involved in binding and the conformational changes that occur upon drug binding. Such simulations can help explain the observed reverse use-dependence of this compound block on hERG channels, where the blocking effect diminishes at faster heart rates wikipedia.org. A possible explanation for this phenomenon involves an interaction of this compound with K+ ions near its binding site in the channel wikipedia.org.

While the provided search results discuss MD simulations for ion channel-drug interactions in general nih.govcellphysiolbiochem.comresearchgate.netfrontiersin.org, specific detailed findings of MD simulations explicitly focused on this compound interacting with its target ion channels (hERG and KvLQT1/minK) were not extensively detailed. However, the principles and methodologies described for other ion channels, such as Kir6.2, are applicable researchgate.net. These methods involve constructing protein-ligand complexes, embedding them in lipid bilayers, and simulating their dynamic behavior over time to understand binding stability and interaction profiles researchgate.net.

In Silico Prediction of Cardiac Electrophysiological Effects

In silico cardiac simulations have become valuable tools for predicting the electrophysiological effects of drugs cinc.orgacs.org. These models integrate information about individual ion channel currents to simulate the collective behavior of cardiac cells and predict changes to the action potential under drug action nih.gov.

Studies have utilized in silico models to predict the proarrhythmic risk of various drugs, including this compound cinc.orgacs.org. By incorporating pharmacological data such as IC50 values (the concentration of a drug that inhibits a channel's current by 50%) and effective free therapeutic plasma concentrations (EFTPC), these models can simulate the degree of drug-induced channel block and its impact on the cardiac action potential acs.orgnih.gov.

One study used an electrophysiologically calibrated population of cardiac models to analyze the effect of incorporating inter-individual variability in the prediction of drug-induced Torsade de Pointes (TdP) risk cinc.org. This compound was among the drugs tested, and the results indicated that using a population of models improved the accuracy of predicting its risk classification compared to using a single baseline model cinc.org. This highlights the importance of considering variability in cardiac electrophysiology when assessing drug effects in silico cinc.org.

In silico models can also be used to evaluate different biomarkers of drug-induced proarrhythmic risk acs.org. For instance, an arrhythmogenic index based on the ratio between the drug concentration causing a 10% prolongation of action potential duration at 90% repolarization (APD90) and the EFTPC has been proposed and tested with various drugs, showing good classification accuracy acs.org.

Multi-Scale Computational Models of Cardiac Tissue (e.g., from Atom to Rhythm)

Cardiac computational modeling spans multiple scales, from the molecular and cellular levels to tissue and organ levels revespcardiol.orgmdpi.comnih.govfrontiersin.orgmdpi.com. Multi-scale models integrate information from different levels to provide a more comprehensive understanding of cardiac function and the impact of interventions like drug administration revespcardiol.orgmdpi.comnih.gov.

These models can link cellular-level electrical activity, influenced by ion channel dynamics and drug interactions, to the propagation of electrical impulses through cardiac tissue revespcardiol.orgmdpi.com. For example, cellular models describing the action potential can be coupled to tissue propagation models, such as the bidomain or monodomain models, to form multi-scale simulations revespcardiol.org. These tissue models can incorporate the heterogeneous structure of cardiac tissue and variations in ion channel expression revespcardiol.org.

While the search results discuss multi-scale cardiac modeling in general and its application in understanding arrhythmias and predicting drug effects revespcardiol.orgmdpi.comnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.org, specific detailed applications of multi-scale models explicitly simulating the effects of this compound from the molecular to the tissue level were not prominently featured. However, the framework exists to integrate information about this compound's interaction with ion channels (potentially derived from MD simulations) into cellular models, and then scale these up to tissue models to predict its effects on electrical propagation and arrhythmogenic risk at a higher level of organization revespcardiol.orgmdpi.comnih.gov.

Multi-scale models are increasingly being used to unravel the mechanisms of arrhythmias and the arrhythmogenic consequences of alterations at different scales mdpi.comfrontiersin.org. This approach is crucial for understanding how drug effects at the ion channel level translate into changes in cardiac rhythm.

Integration of In Vitro Data for Model Parameterization and Validation

A critical step in developing robust computational models of cardiac electrophysiology is the integration of experimental data for model parameterization and validation mdpi.comfrontiersin.orgresearchgate.net. In vitro data, such as patch-clamp recordings of drug effects on ion channels and action potential measurements in isolated cardiomyocytes, provide essential information to constrain and refine computational models researchgate.netahajournals.org.

For this compound, in vitro data on its blockade of IKr and IKs channels, including IC50 values and voltage- and use-dependence characteristics, are crucial for parameterizing the ion channel models within the larger cardiac simulations wikipedia.orgmedchemexpress.com. These experimental data inform the mathematical representations of how this compound interacts with and modulates the function of its target channels.

Furthermore, experimental data on the effects of this compound on action potential duration and morphology in isolated cardiac myocytes can be used to validate the predictions of cellular-level computational models medchemexpress.com. By comparing the simulated action potentials with experimental recordings under the influence of this compound, researchers can assess the accuracy of the model and identify areas for improvement.

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative emphasizes the integration of data from in vitro ion channel assays into in silico models to improve arrhythmogenicity prediction cinc.orgacs.org. This paradigm highlights the importance of a data-driven approach to computational modeling in cardiac safety assessment. Integrating diverse experimental data, including those from induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) which capture patient-specific variability, can lead to more predictive and personalized cardiac models researchgate.net.

Computational Approaches for Understanding Drug-Induced Repolarization Alterations

Computational models are extensively used to understand how drugs alter cardiac repolarization, a key factor in the risk of arrhythmias like TdP acs.orgahajournals.orgnih.gov. This compound's primary mechanism of action involves prolonging cardiac repolarization by blocking potassium currents wikipedia.orgnih.gov.

In silico models allow for the simulation of drug effects on various ion currents simultaneously, providing a holistic view of how these combined effects influence the action potential waveform and duration nih.govahajournals.org. By simulating the blockade of IKr and IKs by this compound, computational models can predict the extent of QT interval prolongation, a common marker for increased TdP risk wikipedia.orgnih.gov.

Furthermore, computational approaches can help investigate the mechanisms underlying specific repolarization alterations induced by this compound, such as its lack of reverse use-dependence compared to other Class III antiarrhythmics like sotalol (B1662669) nih.gov. Models can explore how the unique binding kinetics and voltage dependence of this compound's interaction with ion channels contribute to this characteristic.

Computational studies have shown that modeling dynamic drug-hERG channel interactions and incorporating multi-ion channel pharmacology can improve the prediction of torsadogenic risk ahajournals.org. This involves simulating not just the steady-state block but also the time-dependent binding and unbinding of the drug to the channel, which can be influenced by factors like heart rate.

Development of Predictive Frameworks for Ion Channel Pharmacology

Computational methods contribute significantly to the development of predictive frameworks for ion channel pharmacology, aiming to forecast how compounds will interact with and modulate the function of ion channels acs.org. This is crucial for early drug discovery and safety assessment.

Predictive frameworks can range from ligand-based approaches, which use the chemical structures of known channel modulators to predict the activity of new compounds, to structure-based approaches, which utilize the 3D structures of ion channels to simulate drug binding (e.g., docking and MD simulations) cellphysiolbiochem.com.

For this compound and other ion channel-targeting drugs, computational models can be used to build classifiers that predict the likelihood of a compound causing proarrhythmic effects based on its interactions with key cardiac ion channels, particularly hERG cinc.orgacs.org. These classifiers can utilize various simulated biomarkers of arrhythmogenic risk acs.org.

The goal is to develop computational tools that can reliably predict potential cardiac liabilities early in the drug development process, reducing the need for extensive and costly experimental testing nih.goveuropa.eu. Predictive frameworks for ion channel pharmacology, informed by experimental data and validated through simulations, are essential for achieving this goal.

Preclinical Efficacy and Antiarrhythmic Properties in Animal Models

Suppression of Supraventricular Arrhythmias in Animal Models (e.g., dog models)

Azimilide (B1662471) has demonstrated notable efficacy in suppressing supraventricular arrhythmias in a variety of canine models. nih.gov Studies have shown that this compound can terminate atrial flutter in dogs with sterile pericarditis and in models involving a Y-shaped incision in the right atrium. oup.com this compound has shown excellent efficacy, reported to be greater than 85%, in suppressing supraventricular arrhythmias in dog models. nih.gov

Termination of Experimental Atrial Fibrillation

This compound has proven effective in terminating experimental atrial fibrillation (AF). In a study using morphine/chloralose-anesthetized dogs with sustained vagal AF, this compound terminated AF in a high percentage of animals. oup.com

| Drug | Dose (mg/kg) | AF Termination Rate |

| This compound | 10 then 20 | 13/14 (93%) |

| Dofetilide (B1670870) | 0.08 then 0.16 | 6/12 (50%) |

This indicates that this compound was significantly more effective than dofetilide in terminating vagal AF in this model. oup.com this compound also effectively reduced the duration of non-sustained AF occurring in the absence of vagal stimulation. oup.com In the dilated rabbit atria in vitro, this compound concentration-dependently increased the atrial effective refractory period (AERP), effectively prevented AF induction, and rapidly restored sinus rhythm. oup.com In the canine sterile pericarditis model of AF and atrial flutter, this compound effectively terminated episodes and prevented reinduction. researchgate.net

Effects on Ventricular Arrhythmias (e.g., canine ischemic models)

This compound has shown efficacy against ischemia-related ventricular tachyarrhythmias in dogs. oup.comoup.com In canine coronary artery ligation/reperfusion models, this compound suppressed premature ventricular complexes during ligation and reduced ventricular fibrillation induced by coronary ligation/reperfusion. nih.gov

| Anesthesia | This compound Treatment (6 mg/kg + 0.1 mg/kg/min i.v.) | PVCs/30 min (Ligation) | VF Incidence (Ligation/Reperfusion) |

| Halothane | Yes | 35 ± 17 | 1/8 |

| Halothane | No (Control) | 909 ± 246 | 7/8 |

| Pentobarbital | Yes | Data not specified | 2/8 |

| Pentobarbital | No (Control) | Data not specified | 8/8 |

This compound also suppressed complex ventricular arrhythmias in infarcted dogs. nih.gov In dogs with previous myocardial infarction, this compound was effective in preventing the induction of ventricular arrhythmias by programmed electrical stimulation (PES), including nonsustained and sustained VT and ventricular fibrillation. researchgate.net

Antifibrillatory Efficacy in Sudden Cardiac Death Models (e.g., canine)

This compound has demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death. nih.govscispace.com In this model, this compound decreased mortality in infarcted dogs. nih.gov

Evaluation in Chemically-Induced Arrhythmia Models (e.g., rat, mouse)

This compound has been evaluated in chemically-induced arrhythmia models in rodents. In a rat model where arrhythmias are induced by ligation and reperfusion of the left descending coronary artery (CALR model), this compound provided dose-dependent efficacy intravenously and fully protected rats from ventricular fibrillation when administered orally. nih.gov

| Model (Species) | Induction Method | Route of Administration | This compound Efficacy |

| CALR (Rat) | Coronary artery ligation/reperfusion | Intravenous | Dose-dependent efficacy (1-18 mg/kg), suppressed VF at 5.0 mg/kg, partially suppressed VT and VES at 18 mg/kg. nih.gov |

| CALR (Rat) | Coronary artery ligation/reperfusion | Oral | Full protection from VF at 100 mg/kg. nih.gov |

| Chloroform (B151607) (Mouse) | Chloroform | Intraperitoneal | Limited efficacy (50% at 100 mg/kg vs 20% vehicle). nih.gov |

| Chloroform (Mouse) | Chloroform | Oral | No efficacy at 300 mg/kg. nih.gov |

| BaCl2 (Mouse) | Barium Chloride | Intraperitoneal | Acute cardiac arrhythmia could be reverted by drug administration. mdpi.comresearchgate.net |

In the mouse chloroform model, this compound showed limited efficacy via the intraperitoneal route and no efficacy orally. nih.gov In a barium chloride-induced cardiac arrhythmia mouse model, this compound was shown to revert acute cardiac arrhythmias. mdpi.comresearchgate.net

Comparative Preclinical Pharmacology of Azimilide

Comparison with Other Class III Antiarrhythmic Agents (e.g., Dofetilide (B1670870), Sotalol (B1662669), Amiodarone, Ibutilide)

Azimilide (B1662471) is distinguished from some conventional Class III antiarrhythmic agents like sotalol and dofetilide by its ability to block both the slowly activating (IKs) and rapidly activating (IKr) components of the delayed rectifier potassium current. nih.govnih.gov In contrast, sotalol and dofetilide primarily block IKr. nih.govnewdrugapprovals.org Amiodarone, another Class III agent, exhibits a broader spectrum of effects, including actions similar to Class Ia, II, and IV antiarrhythmics, such as beta-blocker and calcium channel blocker-like actions, and effects on sodium and potassium channels. probes-drugs.org Ibutilide is described as a 'pure' Class III agent that primarily blocks IKr but also activates a slow inward sodium current. nih.govwikipedia.org

Preclinical studies have compared the electrophysiological effects of these agents. For instance, studies in pigs have investigated the effects of this compound, amiodarone, dofetilide, ibutilide, and sotalol on atrial and ventricular refractoriness. nih.gov Another study compared the membrane activity of ibutilide, d-sotalol, sematilide, E-4031, and dofetilide on single ventricular cells, observing distinct effects on ionic currents and action potential duration. nih.gov

Differentiating Features of Ion Channel Blockade

A key differentiating feature of this compound's preclinical profile is its blockade of both IKs and IKr. nih.govnih.gov This contrasts with agents like dofetilide and sotalol, which are primarily IKr blockers. nih.govnewdrugapprovals.org Studies have shown that this compound blocks HERG channels (which carry IKr) with IC50 values in the micromolar range, exhibiting frequency-dependent block. medchemexpress.comoup.com this compound also inhibits IKs channels expressed in Xenopus oocytes and IKs in guinea pig cardiac myocytes. medchemexpress.comtocris.com

Beyond potassium channels, this compound has been shown to inhibit sodium currents (INa) and L-type calcium currents (ICaL) at higher concentrations. medchemexpress.comtocris.com It can also reduce a slowly inactivating component of the sodium current in canine ventricular myocytes. medchemexpress.com This multi-channel blocking profile differentiates it from agents with more selective ion channel targets.

Comparative studies on ion channel blockade reveal different specificities among Class III agents. Dofetilide selectively inhibits IKr. newdrugapprovals.orgmims.com Ibutilide primarily blocks IKr but also activates a slow inward sodium current. nih.govwikipedia.org Sotalol is a non-selective beta-blocker with potassium channel blocking properties, primarily IKr. wikipedia.orgguidetopharmacology.orgfishersci.ca Amiodarone has broad effects on multiple ion channels. probes-drugs.org

The following table summarizes some of the reported ion channel blocking activities:

| Compound | IKr Blockade | IKs Blockade | INa Blockade | ICaL Blockade | Other Channels |

| This compound | Yes | Yes | Yes (higher conc.) | Yes (higher conc.) | Na+/Ca2+ exchanger (in vitro) tocris.com |

| Dofetilide | Yes | No | No | No | |

| Sotalol | Yes | No | No | No | Beta-adrenergic receptors wikipedia.orgfishersci.ca |

| Amiodarone | Yes | Yes | Yes | Yes | Ito, IK1, Beta-adrenergic receptors, Calcium channels probes-drugs.org |

| Ibutilide | Yes | No | Activates slow inward Na+ nih.govwikipedia.org | No |

Electrophysiological Profiles in Different Species and Preparations (e.g., guinea pig, rabbit, dog)

Preclinical electrophysiological studies of this compound have been conducted in various animal models and isolated tissue preparations, including guinea pig, rabbit, and dog. wikipedia.orgfishersci.camims.commims.comnih.gov

In guinea pig ventricular myocytes, this compound has been shown to prolong action potential duration (APD) at lower stimulation frequencies, with less pronounced effects or even APD shortening at higher frequencies. medchemexpress.com Studies in isolated perfused guinea pig hearts have also investigated this compound's effects. oup.comcapes.gov.br

Research in rabbit cardiac muscle and isolated rabbit hearts has contributed to understanding this compound's electrophysiological profile. oup.comresearchgate.netnih.gov Comparisons of electrophysiological parameters between guinea pig and rabbit ventricular myocardium undergoing simulated ischemia and reperfusion have highlighted species differences in baseline characteristics and responses. researchgate.netnih.gov

Dog models have been extensively used to evaluate the antiarrhythmic efficacy of this compound. This compound has shown efficacy in suppressing supraventricular arrhythmias in various dog models and has suppressed complex ventricular arrhythmias in infarcted dogs, decreasing mortality in a sudden death cardiac model. nih.govresearchgate.net Oral administration in dogs has also shown significant increases in effective refractory period (ERP). researchgate.net

These species and preparation-specific studies are important because the expression and function of cardiac ion channels can vary across different species, influencing drug responses. escardio.org

Comparative Analysis of Rate-Dependent Effects

The rate-dependent effects of antiarrhythmic drugs are a critical aspect of their preclinical evaluation. Reverse rate dependence, where the effect of a drug on repolarization is more pronounced at slow heart rates and diminishes at faster rates, is a characteristic of many IKr blockers and can potentially reduce efficacy at fast heart rates and increase the risk of proarrhythmia at slow rates. oup.comoup.com